molecular formula C26H31ClN4O7 B2984516 N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351599-37-5

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No. B2984516
CAS RN: 1351599-37-5
M. Wt: 547.01
InChI Key: SWXGXITVMSELIT-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C26H31ClN4O7 and its molecular weight is 547.01. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has explored the antimicrobial potential of related compounds. For instance, derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide have shown effectiveness against pathogenic bacteria and Candida species. This suggests a potential application of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate in antimicrobial treatments, especially against fungal infections (Mokhtari & Pourabdollah, 2013).

Pharmaceutical Development

The compound's related structures have been investigated for their pharmaceutical properties. For example, a study on 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate highlighted their antibacterial and anti-enzymatic potentials. This indicates the possibility of this compound being useful in the development of new pharmaceuticals (Nafeesa et al., 2017).

Research in Molecular Interaction

The compound's structural analogs have been utilized in molecular interaction studies. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provided insights into antagonist activities at the CB1 cannabinoid receptor, suggesting that similar studies could be conducted with this compound (Shim et al., 2002).

Potential in Antioxidant and Antitumor Research

Compounds with similar structures have shown potential in antioxidant and antitumor research. For instance, derivatives of N-substituted 1,3,4-oxadiazoles exhibited antioxidant abilities, which could imply that this compound might have similar properties (Iqbal et al., 2017).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O3.C2H2O4/c1-16-26-19-6-4-5-7-21(19)29(16)14-17-8-10-28(11-9-17)15-24(30)27-20-12-18(25)22(31-2)13-23(20)32-3;3-1(4)2(5)6/h4-7,12-13,17H,8-11,14-15H2,1-3H3,(H,27,30);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXGXITVMSELIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.